molecular formula C109H156N32O21S B1152157 Renin Fluorogenic Substrate

Renin Fluorogenic Substrate

Cat. No.: B1152157
M. Wt: 2282.7
Attention: For research use only. Not for human or veterinary use.
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Description

The Renin Fluorogenic Substrate is an intramolecularly quenched fluorogenic peptide designed for the sensitive and continuous measurement of renin activity in biochemical and cell-based assays . Its sequence is homologous to the cleavage site of human angiotensinogen, the natural substrate of renin, ensuring high specificity for this key enzyme of the Renin-Angiotensin System (RAS) . The assay mechanism relies on Förster Resonance Energy Transfer (FRET). The intact substrate incorporates a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) in close proximity, resulting in suppressed fluorescence. Upon cleavage by renin at the Leu-Val bond, the fluorophore is liberated from the quencher, producing a time-dependent increase in fluorescence intensity that is directly proportional to enzyme activity . This allows for real-time, continuous monitoring of renin activity without the need for secondary processing or radioisotopes, making it a superior alternative to traditional discontinuous methods like radioimmunoassay . This substrate is an essential molecular tool for diverse research applications. It is ideally suited for high-throughput screening and detailed kinetic characterization of novel renin inhibitors during the drug discovery process for hypertension and related cardiovascular diseases . Furthermore, it enables the precise quantification of renin activity in human fluids and tissue samples, facilitating studies on the regulation of the RAS . The assay is highly sensitive, with some formulations capable of detecting renin concentrations in the picomolar range, providing a powerful means to study renin dynamics and function both in vitro and ex vivo . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C109H156N32O21S

Molecular Weight

2282.7

Origin of Product

United States

Mechanistic Basis of Fluorescence Generation in Renin Fluorogenic Substrates

Molecular Architecture of Renin Fluorogenic Substrates

The functionality of a renin fluorogenic substrate is fundamentally dependent on its molecular structure, which is meticulously designed to include a renin-specific peptide sequence, a paired fluorophore and quencher, and appropriate chemical linkers that govern their spatial relationship.

Peptide Sequence Design and Angiotensinogen (B3276523) Mimicry

The core of a this compound is a peptide sequence that mimics the natural substrate of renin, angiotensinogen. Renin is a highly specific aspartic protease that cleaves the peptide bond between Leucine (Leu) and Valine (Val) residues in the N-terminal region of angiotensinogen to produce angiotensin I. nih.govnih.gov Consequently, synthetic substrates are designed to incorporate this specific cleavage site. anaspec.comnih.govnih.gov

These peptide sequences are often derived from the N-terminal tetradecapeptide of human angiotensinogen (hTDP). nih.gov Researchers have synthesized and tested various lengths of this sequence to optimize kinetic parameters. Studies have shown that shortening the sequence to an octapeptide can still yield acceptable catalytic efficiency (kcat/Km) and is often sufficient for creating a highly specific substrate. nih.govnih.govresearchgate.net The amino acids surrounding the Leu-Val scissile bond are crucial for recognition and binding within the active site of renin. nih.govnih.gov

Table 1: Examples of Peptide Sequences Used in Renin Fluorogenic Substrates This table is interactive. You can sort and filter the data.

Substrate Base Sequence Key Features Source
DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp Octapeptide mimic of angiotensinogen sequence. nih.govnih.gov
Arg-Glu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys Based on the N-terminal sequence of human angiotensinogen. nih.govresearchgate.net
DABCYL-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS Incorporates the renin cleavage site from human angiotensinogen. anaspec.com
His-Pro-Phe-His-Leu-Val-Ile-His An octapeptide found to be important for enzyme action. nih.gov

Fluorophore and Quencher Pair Selection

The signaling capability of these substrates relies on a carefully selected fluorophore (donor) and quencher (acceptor) pair. The principle of operation is Fluorescence Resonance Energy Transfer (FRET), where the fluorophore's emission is suppressed by the nearby quencher. nih.govbachem.com The selection of this pair is critical for the sensitivity and dynamic range of the assay.

EDANS/DABCYL : This is a classic and widely used FRET pair. anaspec.comeurogentec.commoleculardepot.com 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) acts as the fluorophore, and 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) serves as the non-fluorescent quencher, or "dark quencher". The emission spectrum of EDANS has a favorable overlap with the absorption spectrum of DABCYL, allowing for efficient energy transfer when they are in close proximity. anaspec.com However, assays based on this pair can sometimes be limited by the lower fluorescence intensity of EDANS. nih.gov

L-Amp/DNP : To improve sensitivity, newer substrates have been developed using the fluorescent amino acid L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid (L-Amp) as the fluorophore and a 2,4-dinitrophenyl (DNP) group as the quencher. nih.govnih.govresearchgate.net This combination has been shown to result in substrates with high quenching efficiency (>90%) and strong product fluorescence, leading to a significant improvement in assay sensitivity compared to the EDANS/DABCYL pair. nih.govresearchgate.net

NIRF Dyes : For in vivo imaging and applications requiring deeper tissue penetration, near-infrared fluorescent (NIRF) dyes are employed. nih.govnih.gov A synthesized renin-activatable agent, ReninSense 680 FAST, uses a NIRF-quenched substrate derived from angiotensinogen. nih.govnih.gov Upon cleavage, this agent produces a strong NIRF signal, allowing for the noninvasive detection of renin activity in live animals. nih.gov More recent developments include activatable renin nanoprobes (ARNs) where a NIRF reporter is connected to a gold nanocluster via a renin-responsive peptide, offering ultrasensitive detection. researchgate.netnih.gov Other pairs like 5-FAM/QXL™520 have also been developed, reportedly offering much higher sensitivity than EDANS/DABCYL-based assays. technologynetworks.comanaspec.com

Table 2: Comparison of Common Fluorophore/Quencher Pairs in Renin Substrates This table is interactive. You can sort and filter the data.

FRET Pair Donor (Fluorophore) Acceptor (Quencher) Key Characteristics Source
EDANS/DABCYL EDANS DABCYL Classic pair, widely used. DABCYL is a dark quencher. anaspec.comnih.gov
L-Amp/DNP L-Amp DNP High quenching efficiency (>90%) and strong product fluorescence. nih.govnih.govresearchgate.net
5-FAM/QXL™520 5-FAM QXL™520 High sensitivity, with longer excitation/emission wavelengths to reduce autofluorescence interference. technologynetworks.comanaspec.com
ReninSense 680 NIRF Dye NIRF Dye (self-quenched) Near-infrared fluorescence, suitable for in vivo imaging. nih.govnih.gov
TF3/TQ3 TF3 TQ3 High sensitivity, ~50-fold more sensitive than EDANS/DABCYL assays. abcam.comaatbio.com

Linker Chemistry and Spatial Arrangement

The linker is the chemical structure that connects the fluorophore and quencher to the peptide backbone, and the peptide sequence itself acts as a spacer that dictates their spatial arrangement. frontiersin.orgnih.gov The efficiency of FRET is exquisitely dependent on the distance between the donor and acceptor, making the design of this arrangement critical. nih.govanaspec.com

The fluorophore and quencher are typically attached to the N- and C-termini of the peptide sequence or to the side chains of specific amino acids within the sequence, such as Lysine or Glutamic acid. nih.govmolecularcloud.org The goal is to maintain a close enough proximity in the intact substrate to ensure efficient quenching. The properties of the linker, such as its flexibility or rigidity, can influence the average distance and orientation between the FRET pair. frontiersin.orgresearchgate.netillinois.edu While flexible linkers are common, rigid, alpha-helical linkers (e.g., those containing (EAAAK)n motifs) can also be used to precisely control the distance and prevent unwanted interactions between the donor and acceptor. frontiersin.orgillinois.edu In the case of renin substrates, the inherent structure of the angiotensinogen-mimicking peptide sequence itself serves as the primary determinant of the spatial separation between the terminally attached dyes. bachem.comrsc.org

Fluorescence Resonance Energy Transfer (FRET) Mechanisms in Quenching and De-quenching

FRET is a photophysical process where energy is transferred non-radiatively from an excited-state fluorophore (the donor) to a nearby acceptor molecule (the quencher). bachem.comnih.gov This energy transfer prevents the donor from emitting a photon, effectively "quenching" its fluorescence. anaspec.com

Several conditions must be met for FRET to occur efficiently:

Proximity : The donor and acceptor must be very close, typically within 1 to 10 nanometers. bachem.comnih.gov The efficiency of energy transfer is inversely proportional to the sixth power of the distance between them, making it a highly sensitive "spectroscopic ruler". nih.gov

Spectral Overlap : The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor quencher. bachem.comnih.gov

Orientation : The transition dipoles of the donor and acceptor must be favorably oriented relative to each other. frontiersin.org

In an intact this compound, the peptide backbone holds the donor and acceptor in close proximity, satisfying the conditions for FRET. nih.gov When the donor fluorophore is excited by an external light source, it transfers its energy to the quencher instead of emitting light. bachem.com This results in a very low or negligible fluorescence signal from the solution.

Enzymatic Cleavage Event and Signal Restoration

The final step in the mechanism is the enzymatic action of renin, which restores the fluorescence signal. Renin recognizes and binds to the specific peptide sequence of the substrate that mimics angiotensinogen. nih.govnih.gov The enzyme then catalyzes the hydrolysis of the peptide bond between the specific Leu and Val residues. anaspec.com

This cleavage event breaks the covalent backbone of the substrate, separating it into two smaller peptide fragments. nih.govnih.gov One fragment carries the fluorophore, and the other carries the quencher. Once separated, the fragments diffuse apart in the solution. This separation dramatically increases the distance between the donor and acceptor to well beyond the effective FRET range. anaspec.comrsc.org

With the quencher no longer in close proximity, the FRET process is disrupted. Now, when the donor fluorophore is excited, it can no longer transfer energy to the quencher and instead returns to its ground state by emitting a photon. anaspec.com This results in a time-dependent increase in fluorescence intensity that can be measured with a fluorometer. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the renin enzyme in the sample. anaspec.comnih.gov

Synthetic Methodologies for Renin Fluorogenic Substrates

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone technique for producing the peptide backbone of renin fluorogenic substrates. bachem.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.combachem.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away while the peptide remains anchored to the resin. bachem.com

A common strategy involves building the peptide sequence based on the N-terminal of human angiotensinogen (B3276523). nih.govresearchgate.net For instance, a series of intramolecularly quenched fluorogenic renin substrates were synthesized using a solid-phase technique based on the human tetradecapeptide sequence of angiotensinogen. nih.govresearchgate.net The synthesis can be performed using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to protect the α-amino group of the incoming amino acid. bachem.com The choice of protecting groups and resin is a crucial first step in achieving a successful synthesis. bachem.com

Innovations in SPPS have also been applied to create more complex or specialized substrates. For example, a side-chain anchoring approach has been developed for the synthesis of arginine-containing peptides. nih.gov This method allows for modifications at the α-carboxylic group, which is useful for incorporating fluorophores. nih.gov

Incorporation of Fluorophores and Quenchers

A key step in the synthesis of these substrates is the site-specific incorporation of a fluorophore and a quencher moiety. The principle of these substrates relies on fluorescence resonance energy transfer (FRET), where the quencher absorbs the emission energy of the fluorophore when they are in close proximity.

One established method involves designing a glutamic acid derivative modified with a fluorescent donor group, such as 5-[(2'-aminoethyl)-amino]naphthalenesulfonic acid (EDANS), which can be incorporated near the C-terminus of the peptide. nih.gov The corresponding fluorescent acceptor (quencher) group, like 4-[[4-(dimethylamino)phenyl]azo]benzoic acid (DABCYL), is then attached to the N-terminus of the resin-bound peptide while the side-chain protecting groups are still in place. nih.gov

Another strategy involves the incorporation of the fluorescent amino acid L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid (L-Amp) and a 2,4-dinitrophenyl (DNP) group as the quencher. nih.govresearchgate.net These can be positioned at various locations within the peptide sequence to optimize quenching efficiency and substrate sensitivity. nih.govresearchgate.net For example, a highly sensitive substrate was developed by incorporating L-Amp and a DNP group, which resulted in over 90% quenching efficiency. nih.govresearchgate.net

The selection of the fluorophore-quencher pair is critical for the performance of the substrate. The emission spectrum of the fluorophore must overlap with the absorption spectrum of the quencher for efficient FRET to occur.

FluorophoreQuencherExample Substrate SequenceReference
EDANSDABCYLArg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg nih.govresearchgate.net
L-AmpDNPDNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp nih.govresearchgate.net

Purification and Characterization Techniques for Research-Grade Substrates

After synthesis and cleavage from the solid support, the crude peptide substrate must be purified to a high degree to ensure accurate and reproducible kinetic assays. High-performance liquid chromatography (HPLC) is the primary method used for the purification of renin fluorogenic substrates. nih.gov Specifically, reversed-phase HPLC is effective in separating the desired full-length product from truncated sequences and other impurities. nih.gov

Following purification, the identity and purity of the substrate are confirmed using various analytical techniques. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is used to verify the molecular weight of the synthesized peptide. nih.gov Edman degradation can be employed for N-terminal sequencing to confirm the correct amino acid sequence. nih.gov The concentration of the purified substrate is often determined by amino acid analysis.

For functional characterization, kinetic studies are performed to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which together provide the catalytic efficiency (kcat/Km). nih.govresearchgate.net The pH dependence of the substrate's cleavage by renin is also analyzed to determine the optimal pH for the assay. nih.govresearchgate.net

Innovations in Synthesis for Enhanced Substrate Properties

Research in this area continually seeks to improve substrate properties for greater sensitivity and utility in high-throughput screening and detailed mechanistic studies. Innovations often focus on optimizing the peptide sequence and the fluorophore/quencher pair.

One significant innovation was the development of a substrate with a kcat/Km value of 350,000 M-1s-1 and 94% quenching efficiency. nih.govresearchgate.net This was achieved by systematically varying the amino acid sequence of a shorter octapeptide substrate and utilizing the L-Amp/DNP pair. nih.govresearchgate.net This represented a greater than 20-fold improvement in sensitivity compared to a commercially available substrate at the time. nih.govresearchgate.net The enhanced sensitivity allows for the detection of renin concentrations as low as 60 pM, making it suitable for evaluating potent inhibitors at picomolar concentrations. nih.govresearchgate.net

Another innovative approach involves the use of novel fluorogenic residues. For example, a substrate incorporating the fluorogenic residue N-(2-pyridyl) glycine has been synthesized and used in a renin assay coupled with HPLC for detection. nih.gov This method provides a sensitive and convenient alternative for routine clinical renin assays. nih.gov These advancements in synthetic methodologies continue to provide more powerful tools for studying the renin-angiotensin system.

Substratekcat/Km (M-1s-1)Quenching Efficiency (%)Key InnovationReference
Arg-Glu(EDANS)-...-Lys(DABCYL)-Arg268,000<80Commercial standard nih.govresearchgate.net
DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp350,00094Systematic variation and L-Amp/DNP pair nih.govresearchgate.net
Octapeptide (His-P5 to His-P3')41,000>90Shortened peptide sequence nih.govresearchgate.net

Application of Renin Fluorogenic Substrates in Enzyme Kinetic Studies

Quantitative Measurement of Renin Enzymatic Activity

Fluorogenic substrates offer a robust method for the quantitative determination of renin activity. The increase in fluorescence over time is directly proportional to the rate of substrate hydrolysis, allowing for precise measurement of the enzyme's catalytic efficiency.

Continuous fluorescence assays are a primary application of renin fluorogenic substrates, enabling real-time monitoring of enzymatic activity. A common approach involves Fluorescence Resonance Energy Transfer (FRET), where a fluorophore and a quencher are positioned on the same peptide substrate. abcam.comaatbio.com In the intact substrate, the fluorescence of the donor fluorophore is quenched by the acceptor moiety. nih.gov When renin cleaves the peptide bond between them, the fluorophore and quencher are separated, leading to a restoration of fluorescence. nih.gov

One of the well-established FRET pairs used in renin substrates is EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorophore and DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) as the quencher. nih.gov More recent developments have introduced newer generations of FRET pairs, such as the TF3/TQ3 pair, which is reported to be approximately fifty times more sensitive than the EDANS/DABCYL system. abcam.com The fluorescent signal can be continuously monitored using a fluorescence microplate reader, with typical excitation and emission wavelengths around 540 nm and 590 nm, respectively, for the TF3/TQ3 pair. abcam.comaatbio.com

Another method for quantifying renin activity involves the use of a fluorogenic substrate in conjunction with high-performance liquid chromatography (HPLC). In this format, a peptide substrate containing a fluorogenic residue, such as N-(2-pyridyl) glycine, is hydrolyzed by renin. nih.gov The resulting fluorescent product is then separated and quantified by reversed-phase HPLC, providing a highly sensitive and specific measurement of renin activity. nih.gov

The properties of fluorogenic substrates make them highly compatible with microplate-based formats, which are essential for high-throughput screening (HTS) of renin inhibitors. abcam.commoleculardevices.com These assays are typically conducted in 96-well or 384-well plates, allowing for the simultaneous analysis of numerous samples. aatbio.commoleculardevices.comnih.gov

Optimization of microplate-based renin assays involves several key parameters. The assay is typically performed in a buffer system, such as 50 mM MOPS/NaOH at a pH of 7.0, and may include additives like EDTA and bovine serum albumin (BSA). researchgate.net The reaction is initiated by the addition of the renin enzyme to wells containing the fluorogenic substrate and any potential inhibitors. The plate is then incubated at a constant temperature, commonly 37°C, and the fluorescence is read at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader. researchgate.netaatbio.com The detection limit in such an assay can be as low as 60 pM of renin, making it suitable for evaluating potent inhibitors at picomolar concentrations. researchgate.net For inhibitor screening, a pre-incubation step of the enzyme with the test compounds for 10-15 minutes is often included before the addition of the substrate. aatbio.com

ParameterTypical ConditionSource(s)
Plate Format 96-well or 384-well black plates aatbio.comnih.gov
Assay Buffer 50 mM MOPS/NaOH, pH 7.0, 2 mM EDTA, 0.5% BSA researchgate.net
Temperature 37°C researchgate.netaatbio.com
Substrate Conc. 5 µM researchgate.net
Renin Conc. 0.03–2 nM researchgate.net
Reading Interval Every 30 seconds for 10 minutes researchgate.net
Excitation/Emission Substrate-dependent (e.g., 328/388 nm or 540/590 nm) aatbio.comresearchgate.net

Determination of Kinetic Parameters

Fluorogenic substrates are instrumental in determining the fundamental kinetic parameters that characterize the interaction between renin and its substrates. These parameters provide insights into the enzyme's efficiency and substrate specificity.

The kinetic parameters of the Michaelis-Menten model, including the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km), can be precisely determined using fluorogenic substrates. researchgate.netresearchgate.netnih.gov The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity between the enzyme and the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

For example, a study characterizing a novel fluorogenic substrate, designated as Substrate 9 (DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp), determined its kinetic parameters and compared them to a commercially available substrate. researchgate.net The initial-rate assay was performed with a renin concentration of 0.27 nM and varying substrate concentrations. researchgate.netresearchgate.net The product concentration was quantified by HPLC, and the data were fitted to the Michaelis-Menten equation. researchgate.netresearchgate.net The results demonstrated that Substrate 9 possessed a significantly higher catalytic efficiency (kcat/Km) compared to the commercial substrate. researchgate.netnih.gov

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source(s)
Substrate 9 1.10.38350,000 researchgate.netnih.gov
Commercial Substrate 4.91.3268,000 researchgate.net

The catalytic activity of renin is highly dependent on pH. Fluorogenic substrates are used to study this relationship by measuring the kinetic parameters at different pH values. The pH dependence of the specificity constant (kcat/Km) for the hydrolysis of a fluorogenic substrate by renin revealed an optimal pH range of 6-7. researchgate.netnih.gov The analysis of the pH profile also indicated the presence of two titrating groups on the acidic side of the pH optimum and one titrating group with a pKa of 7.8 on the alkaline side. researchgate.netnih.gov This information is crucial for understanding the ionization state of the active site residues involved in catalysis.

Analysis of Enzyme Reaction Progress Curves

The continuous nature of fluorescence-based assays allows for the detailed analysis of enzyme reaction progress curves. researchgate.net A progress curve is a plot of product formation (or substrate depletion) as a function of time. By monitoring the fluorescence increase over the entire course of the reaction, researchers can gain more comprehensive information than from initial rate measurements alone.

Under pseudo-first-order conditions, where the substrate concentration is much lower than the Km, the reaction progress curve can be used to determine the specificity constant (kcat/Km). researchgate.net For instance, the hydrolysis of two different fluorogenic substrates was monitored under such conditions, with a renin concentration of 8.2 nM and a substrate concentration of 0.2 µM. researchgate.net The resulting progress curves, which show the increase in relative fluorescence units over time, provide a visual and quantitative representation of the enzymatic reaction. researchgate.net Fitting these curves to appropriate kinetic models allows for the extraction of rate constants. nih.govbeilstein-institut.de

Utilizing Renin Fluorogenic Substrates in Renin Inhibitor Research

High-Throughput Screening (HTS) Methodologies for Inhibitor Discovery

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify potential drug candidates that inhibit a specific biological target. technologynetworks.comresearchgate.net Fluorescence-based assays are among the most common methods used in HTS due to their high sensitivity and suitability for automation. nih.gov

Renin fluorogenic substrates are exceptionally well-suited for HTS applications in the discovery of novel renin inhibitors. bpsbioscience.com The assay is adaptable to a microplate format (e.g., 96-well or 1536-well plates), which is a cornerstone of HTS. technologynetworks.comnih.gov In this setup, a solution containing the renin enzyme and a fluorogenic substrate is dispensed into the wells. The test compounds from a chemical library are then added to individual wells. The reaction is monitored by a fluorescence plate reader that measures the increase in fluorescence over time. nih.govdesignq.kr A compound that inhibits renin will prevent the cleavage of the substrate, resulting in a low or absent fluorescent signal compared to a control without an inhibitor. technologynetworks.com

The development of highly sensitive substrates is crucial for identifying even weakly potent inhibitors. For instance, substrates incorporating the L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid (L-Amp) fluorophore and a 2,4-dinitrophenyl (DNP) quencher group have demonstrated high quenching efficiency (>90%) and a strong fluorescent signal upon hydrolysis. nih.govnih.govresearchgate.net One such optimized octapeptide substrate, DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp, provides a detection limit as low as 60 pM for renin, making it ideal for screening inhibitors at very low concentrations. nih.govnih.govresearchgate.net The simplicity of this "mix-and-read" format minimizes manual steps and allows for the automated screening of thousands of compounds per day. technologynetworks.combpsbioscience.com

Characterization of Renin Inhibitor Potency and Mechanism

Once initial "hits" are identified through HTS, they must undergo further characterization to determine their potency and mechanism of action. Fluorogenic substrates are central to these secondary assays, providing the quantitative data needed to advance promising compounds. nih.govnih.govresearchgate.net

The inhibition constant (Ki) is a critical measure of an inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition, and a lower Ki value signifies a more potent inhibitor. To determine Ki, a series of kinetic experiments are performed. The rate of the renin-catalyzed reaction is measured at various concentrations of the fluorogenic substrate in the presence of different, fixed concentrations of the inhibitor.

The data can be analyzed using enzyme kinetic models. For example, in a study on the inhibitory effects of chitooligosaccharides (COS), the Ki value for the inhibitor 90-MMWCOS was determined by plotting the slopes from a Lineweaver-Burk plot against the different concentrations of the inhibitor. designq.kr This analysis revealed the Ki value for this particular compound.

Table 1: Example of a Determined Inhibition Constant (Ki) for a Renin Inhibitor

Inhibitor Ki Value Method

Understanding how an inhibitor interacts with the enzyme is crucial for drug development. There are several types of reversible inhibition, with competitive and non-competitive being two primary forms. ucl.ac.ukpatsnap.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. patsnap.comlibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's shape, reducing its catalytic efficiency regardless of the substrate concentration. patsnap.comlibretexts.org

Fluorogenic substrate assays are used to differentiate between these mechanisms. By measuring the reaction kinetics at varying substrate and inhibitor concentrations, graphical plots like the Lineweaver-Burk plot can be generated. In the case of competitive inhibition, the plot will show an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). libretexts.org For non-competitive inhibition, the Vmax decreases while the Km remains unchanged. patsnap.com

Research on the renin inhibitory activity of chitooligosaccharides (90-MMWCOS) used this methodology. The analysis of Lineweaver-Burk plots indicated that 90-MMWCOS acts as a competitive inhibitor, meaning it binds to the active site of renin and competes with the fluorogenic substrate. designq.kr

Evaluation of Novel Renin Inhibitor Compounds

The ultimate goal of using fluorogenic substrates is the discovery and evaluation of new, potent, and specific renin inhibitors. These assays are applied throughout the drug discovery pipeline, from initial screening to the detailed characterization of lead compounds. The sensitivity of modern fluorogenic substrates allows for the precise evaluation of tight-binding inhibitors with potencies in the picomolar range. nih.govnih.govresearchgate.net

The development of superior substrates directly enhances the ability to evaluate novel inhibitors. For instance, a substrate with a high specificity constant (kcat/Km) provides a more robust and sensitive assay. A comparison of different fluorogenic substrates has shown significant variation in their kinetic parameters, highlighting the importance of substrate selection for inhibitor evaluation.

Table 2: Kinetic Parameters of Various Renin Fluorogenic Substrates

Substrate Sequence kcat/Km (M-1s-1) Quenching Efficiency
Substrate 3 DNP-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp 41,000 nih.govresearchgate.net >90% nih.govresearchgate.net
Substrate 9 DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp 350,000 nih.govnih.govresearchgate.net 94% nih.govnih.govresearchgate.net

This data demonstrates that systematic variation in the peptide sequence of the substrate can lead to significant improvements in kinetic properties, thereby enhancing the sensitivity of assays used to evaluate novel compounds like Aliskiren, a known renin inhibitor used as a control in many assay kits. bpsbioscience.com

Advanced Research Applications in Biological Systems

Investigation of Renin-Angiotensin System (RAS) Dynamics in In Vitro Models

Fluorogenic renin substrates are pivotal tools for dissecting the dynamics of the Renin-Angiotensin System (RAS) in various in vitro models. These substrates, which are intrinsically non-fluorescent or quenched, emit a fluorescent signal upon cleavage by renin. This property allows for the real-time, continuous measurement of renin activity, providing insights into the initial and rate-limiting step of the RAS cascade.

In research settings, these substrates are employed to study the complex interplay of RAS components in cell cultures and isolated tissues. For instance, they can be used to investigate how different stimuli or pathological conditions affect renin secretion and activity from juxtaglomerular cells. The enzymatic activity is typically monitored by measuring the increase in fluorescence over time using a fluorescence microplate reader or a spectrofluorometer.

One common type of fluorogenic substrate is based on Fluorescence Resonance Energy Transfer (FRET). These probes consist of a donor and an acceptor fluorophore linked by a peptide sequence recognized and cleaved by renin. In the uncleaved state, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by renin, the donor and acceptor are separated, leading to an increase in fluorescence.

Substrate TypeFluorophoresPrincipleApplication
FRET-based peptideTF3/TQ3Fluorescence quenching is relieved upon cleavage.High-throughput screening of renin inhibitors and continuous assay of renin activity. abcam.com
EDANS/DABCYLFluorescence quenching is relieved upon cleavage.Continuous assay of renin activity.
7-methoxycoumaryl/DNPFluorescence quenching is relieved upon cleavage.Highly sensitive renin determination. nih.gov

The use of these substrates in in vitro models allows researchers to screen for potential renin inhibitors, characterize the kinetics of renin inhibition, and study the regulation of the RAS under controlled experimental conditions.

Assessment of Renin Activity in Biological Samples for Research (e.g., tissue extracts, plasma)

Fluorogenic renin substrates provide a sensitive and convenient method for quantifying renin activity in a variety of biological samples, including plasma and tissue extracts. nih.govnih.govnih.gov This direct measurement of enzymatic activity offers an advantage over immunoassays that measure renin concentration, as it reflects the functional state of the enzyme.

The assay typically involves incubating the biological sample with the fluorogenic substrate and measuring the rate of fluorescence generation. bpsbioscience.com This rate is directly proportional to the renin activity in the sample. The high sensitivity of some fluorogenic substrates allows for the detection of low levels of renin activity, making them suitable for a wide range of research applications. For example, a fluorogenic assay was reported to be approximately fifty times more sensitive than an EDANS/DABCYL-based assay. abcam.com

In a study assessing a near-infrared fluorescent (NIRF) agent, ReninSense, the direct incubation of the substrate with plasma samples provided a simple and fast assay for plasma renin activity (PRA) without the need for secondary reagents. nih.gov The results obtained with the fluorogenic substrate correlated well with those from radioimmunoassays. nih.gov

Below is a table summarizing the application of a fluorogenic substrate for assessing renin activity in plasma from a study involving a low-salt diet mouse model of hyperreninemia.

SampleConditionFold Increase in Fluorescent Signal (at 24h)
PlasmaControl Mice~1
PlasmaMice on Low-Salt Diet>3

Data adapted from a study using the ReninSense 680 FAST substrate. nih.gov

This method is valuable for preclinical research aimed at understanding the role of renin in various physiological and pathological states, as well as for evaluating the efficacy of renin-targeting therapeutics.

Development and Application of Ex Vivo and In Vivo Imaging Probes

The development of fluorogenic renin substrates has been extended to create imaging probes for the visualization of renin activity in ex vivo and in vivo settings. nih.gov These probes enable the spatial and temporal localization of renin activity within intact tissues and living organisms, providing a deeper understanding of the tissue-specific regulation of the RAS.

Near-infrared fluorescent (NIRF) probes are particularly advantageous for in vivo imaging due to the reduced light scattering and low tissue autofluorescence in the NIR window (700-900 nm), allowing for deeper tissue penetration. nih.govosti.gov Activatable NIRF probes for renin are designed to be non-fluorescent until they are cleaved by the enzyme, thereby generating a localized fluorescent signal at the site of renin activity. nih.gov

One such probe, ReninSense 680 FAST, is a NIRF-quenched substrate derived from angiotensinogen (B3276523). nih.gov It has been successfully used to detect and quantify increases in kidney renin activity in a mouse model of hyperreninemia. nih.govresearchgate.net Noninvasive in vivo fluorescence molecular tomographic imaging of the ReninSense signal in the kidney demonstrated increased renin activity in mice maintained on a low-sodium diet. nih.gov The probe was also effective in detecting renin activity in ex vivo kidneys and kidney tissue sections. nih.govresearchgate.net

Another example is the development of activatable renin nanoprobes (ARNs) for non-invasive and ultrasensitive profiling of renin activity through NIRF in vivo imaging. researchgate.netnih.gov These nanoprobes are intrinsically non-fluorescent and become fluorescent upon specific reaction with renin. researchgate.netnih.gov

Multiphoton fluorescence microscopy is a high-resolution imaging technique that allows for deep optical sectioning of living tissues with minimal phototoxicity. karger.comnih.govspiedigitallibrary.org When combined with fluorogenic renin substrates, it enables the direct visualization of renin enzymatic activity at the cellular and subcellular level within intact tissues. nih.govphysiology.org

This approach has been used to image renin activity in the living kidney. nih.govnih.gov FRET-based fluorogenic renin substrates, which contain a donor and acceptor fluorophore connected by a renin-cleavable peptide sequence, are used for this purpose. nih.gov In the absence of renin activity, the donor's fluorescence is quenched. Upon cleavage by renin, the separation of the donor and acceptor results in the recovery of fluorescence, which can be visualized by multiphoton microscopy. spiedigitallibrary.org

This technique has been instrumental in visualizing renin activity in the juxtaglomerular apparatus (JGA) and has provided evidence for renin activity in other parts of the kidney, such as the collecting duct, under pathological conditions. nih.gov The ability to simultaneously visualize renin granules (using acidotropic fluorophores like quinacrine) and renin activity (using a fluorogenic substrate) provides a powerful tool to study the dynamics of renin release and its enzymatic function in real-time. physiology.org

Studies on Prorenin Activation and its Enzymatic Conversion

Fluorogenic renin substrates are also valuable tools in the study of prorenin, the inactive precursor of renin. The activation of prorenin to renin is a critical control point in the RAS. Understanding the mechanisms of prorenin activation, both proteolytically and non-proteolytically, is crucial.

In studies of prorenin activation, a fluorogenic substrate can be used to measure the rate of appearance of active renin. For example, the conversion of prorenin to renin can be initiated by proteolytic enzymes, and the resulting renin activity is then quantified by the cleavage of the fluorogenic substrate. This allows for the characterization of enzymes that can activate prorenin and the kinetics of this conversion.

Research has shown that prorenin can be activated by enzymes such as trypsin, plasmin, and kallikrein. nih.gov The conditions for the cryoactivation of prorenin, a process that can occur at low temperatures, have also been defined. nih.gov It has been demonstrated that plasma prorenin is slowly converted to active renin at -5°C and a pH of 7.4. nih.gov

Fluorogenic substrates have been instrumental in developing simple assays to study human prorenin activation. For instance, a synthetic peptide spanning the human prorenin processing site was used to study the cleavage specificity of various activating enzymes. duke.edu

The table below summarizes the cleavage sites of different enzymes on a synthetic prorenin peptide, as determined by analyzing the digestion products.

EnzymeCleavage Site on Synthetic Prorenin Peptide
TrypsinAuthentic processing site (Arg-Leu)
KallikreinAlternate sites
PlasminAlternate sites
ElastaseAlternate sites

Data from a study using a synthetic peptide to assay for prorenin activation. duke.edu

These studies, facilitated by the use of fluorogenic substrates, contribute to a better understanding of the regulation of the RAS at the level of prorenin activation.

Comparative Analysis with Alternative Renin Activity Measurement Techniques

Comparison with Radioimmunoassay (RIA) Methods

Radioimmunoassay (RIA) has traditionally been a cornerstone for measuring plasma renin activity (PRA). The conventional RIA method for PRA is an enzymatic assay that measures the amount of angiotensin I generated from endogenous angiotensinogen (B3276523) in a plasma sample over a specific incubation period researchgate.netmdpi.comrcpath.org. The generated angiotensin I is then quantified using a competitive radioimmunoassay researchgate.net. This indirect approach contrasts with fluorogenic substrate assays, which directly measure the cleavage of a synthetic peptide.

A significant difference lies in the nature of what is being measured. PRA assays are influenced by the concentration of the endogenous substrate, angiotensinogen, in the patient's plasma tapchinghiencuuyhoc.vnlabcorp.com. Fluorogenic assays, conversely, use a standardized, exogenous substrate, removing the variability of endogenous substrate concentration from the equation.

Assay results from fluorogenic substrate methods have been shown to correlate well with those from radioimmunoassays, suggesting they measure a similar biological activity nih.gov. However, the methodologies present considerable practical differences. RIA is often a manual, technically demanding, and time-consuming method with a low throughput, making it less practical for large-scale studies researchgate.netrcpath.org. It also involves the handling and disposal of radioactive waste mdpi.com. In contrast, fluorogenic assays are more amenable to automation and high-throughput screening in a microplate format bpsbioscience.com.

One challenge for traditional PRA-RIA methods is the measurement of very low renin concentrations, which may require prolonged incubation times to generate detectable levels of angiotensin I researchgate.net. Fluorogenic assays can offer high sensitivity, allowing for rapid detection of renin activity in minutes nih.gov.

Table 1: Comparison of Renin Fluorogenic Substrate Assays and Radioimmunoassay (RIA)

Feature This compound Assay Radioimmunoassay (RIA) for Plasma Renin Activity (PRA)
Principle Direct measurement of the cleavage of a synthetic fluorogenic peptide by renin. Indirect measurement of renin's enzymatic activity by quantifying the amount of angiotensin I generated from endogenous angiotensinogen. researchgate.net
Substrate Exogenous, synthetic peptide with a fluorophore and a quencher. Endogenous angiotensinogen present in the plasma sample. researchgate.netlabcorp.com
Detection Fluorescence intensity. Radioactivity (typically using ¹²⁵I-labeled angiotensin I). karolinum.cz
Throughput High; easily adaptable to 96-well plate format for automation. bpsbioscience.com Low; generally manual, laborious, and time-consuming. researchgate.netrcpath.org
Speed Rapid; results can often be obtained in minutes to an hour. nih.govabcam.com Slow; requires a lengthy incubation period (hours) to generate angiotensin I. researchgate.net
Safety Non-radioactive. Involves handling and disposal of radioactive materials. mdpi.com
Dependency Independent of endogenous substrate concentration. Dependent on the concentration and integrity of endogenous angiotensinogen. tapchinghiencuuyhoc.vnlabcorp.com

Comparison with High-Performance Liquid Chromatography (HPLC)-Based Assays

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. In the context of renin activity, HPLC is not typically a standalone alternative to fluorogenic substrates but is often used in conjunction with them to enhance the assay's specificity and accuracy nih.govnih.gov.

The primary method involves using a fluorogenic peptide substrate that, upon cleavage by renin, produces a fluorescent fragment nih.govnih.gov. While the increase in fluorescence can be measured directly in a plate reader, incorporating an HPLC step allows for the physical separation of the fluorescent product from the uncleaved substrate and any other interfering fluorescent compounds in the sample. The amount of the fluorescent product is then precisely quantified by a fluorescence detector following its elution from the HPLC column nih.gov.

This combined fluorogenic substrate-HPLC method offers several advantages. It provides high sensitivity and specificity, as the identity of the product is confirmed by its retention time on the HPLC column nih.govnih.gov. This approach effectively eliminates background fluorescence and interference from other proteases that might cleave the substrate at a different site, as only the specific renin-cleaved fragment is quantified.

Some modern PRA methods have also moved away from RIA and now use liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) to quantify the generated angiotensin I labcorp.com. This technique offers very high specificity and accuracy but requires sophisticated and expensive equipment. When compared to a direct fluorogenic assay measured in a plate reader, an HPLC-based quantification of the fluorogenic product is more complex and has lower throughput but provides a higher degree of confidence in the results by confirming the identity of the measured product nih.gov.

Table 2: Comparison of Direct Fluorometry vs. HPLC-Based Detection for Fluorogenic Substrates

Feature Direct Fluorometry (Plate Reader) HPLC with Fluorescence Detection
Principle Measures the total increase in fluorescence in the reaction well. Physically separates the fluorescent cleavage product from the substrate and other components before quantification. nih.gov
Specificity Lower; susceptible to interference from other fluorescent compounds or non-specific cleavage. sigmaaldrich.com Higher; specificity is confirmed by the retention time of the fluorescent product. nih.govnih.gov
Throughput High; suitable for high-throughput screening (HTS). Low to Medium; samples are processed sequentially.
Complexity Simple; "mix-and-read" format. Complex; requires specialized equipment and expertise.
Sensitivity Generally high, but can be limited by background fluorescence. Very high; background is minimized by separation. nih.gov
Application Rapid screening of inhibitors, routine activity measurements. bpsbioscience.com Detailed kinetic studies, validation of results, analysis of complex biological samples. nih.gov

Advantages and Disadvantages of Fluorogenic Substrate Assays in Research Context

Fluorogenic substrate assays have become popular in research due to a combination of convenience, sensitivity, and adaptability. However, they are not without their limitations.

Advantages:

High Sensitivity: These assays are capable of detecting very low levels of renin activity, with some kits reporting sensitivity down to the picogram level assaygenie.com.

Continuous Monitoring: Unlike endpoint assays like RIA, fluorogenic assays allow for the continuous measurement of enzymatic activity, which is ideal for detailed kinetic studies nih.gov.

High-Throughput Capability: The microplate format makes these assays well-suited for high-throughput screening (HTS) of potential renin inhibitors, a critical step in drug discovery bpsbioscience.com.

Simplicity and Speed: Fluorogenic assays are typically simple "mix-and-read" protocols that are faster than traditional methods like RIA nih.govsigmaaldrich.com.

No Radioactivity: The absence of radioactive isotopes enhances safety and simplifies disposal.

Independence from Endogenous Substrate: By using a synthetic substrate, the assay avoids variability associated with the concentration of angiotensinogen in plasma samples nih.gov.

Disadvantages:

Substrate Specificity: The synthetic peptides used may not perfectly mimic the natural substrate, angiotensinogen. This can lead to differences in kinetic parameters and may not always reflect the true biological activity of renin in vivo nih.gov. The sensitivity and specificity of these peptide substrates may not be comparable to angiotensinogen nih.gov.

Interference from Other Proteases: In crude biological samples like tissue lysates or plasma, other proteases may cleave the fluorogenic substrate, leading to a false-positive signal sigmaaldrich.comassaygenie.com. This often necessitates the use of parallel control experiments with a highly specific renin inhibitor to distinguish renin-specific activity from non-specific background protease activity abcam.comsigmaaldrich.com.

Substrate Inhibition: Some fluorogenic substrates can cause substrate inhibition at high concentrations, complicating kinetic analysis nih.gov.

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal can be attenuated due to the absorption of emitted or excitation light by the components in the well, a phenomenon known as the inner filter effect.

Table 3: Summary of Advantages and Disadvantages of Fluorogenic Substrate Assays

Advantages Disadvantages
High sensitivity and rapid results. nih.govnih.gov Potential for non-specific cleavage by other proteases. sigmaaldrich.comassaygenie.com
Amenable to continuous monitoring for kinetic studies. nih.gov Synthetic substrate may not fully replicate the kinetics of the natural substrate, angiotensinogen. nih.gov
Suitable for high-throughput screening (HTS). bpsbioscience.com Susceptible to substrate inhibition at high concentrations. nih.gov
Non-radioactive, improving safety and ease of use. Requires specific inhibitors for control experiments in crude samples. abcam.comsigmaaldrich.com
Independent of endogenous substrate variability. nih.gov Potential for interference from fluorescent compounds and inner filter effects.

Challenges and Considerations in Research Utilizing Renin Fluorogenic Substrates

Specificity and Selectivity Issues with Other Proteases and Enzyme Cleavage

A primary challenge in the use of renin fluorogenic substrates is ensuring that the observed fluorescence is a direct result of renin activity and not due to the action of other proteases. Renin is a highly specific aspartyl protease that uniquely cleaves angiotensinogen (B3276523). nih.gov Fluorogenic substrates are typically designed with peptide sequences that mimic the cleavage site of human angiotensinogen to confer this specificity. nih.gov

However, other proteases, particularly serine proteases, can sometimes exhibit activity towards these synthetic substrates, leading to inaccurate measurements of renin activity. scispace.com For instance, some studies have developed highly selective substrates for serine proteases that could potentially cross-react if not properly characterized. scispace.com The design of the peptide sequence is therefore critical. Substrates with sequences closely homologous to the natural angiotensinogen cleavage site are preferred to maximize selectivity for renin. nih.gov

To address these specificity issues, researchers often employ combinatorial fluorogenic substrate libraries to profile the substrate specificity of a wide array of proteases. nih.govsinica.edu.tw This allows for the identification of peptide sequences that are highly selective for renin. Furthermore, control experiments using specific protease inhibitors can help to distinguish renin activity from that of other contaminating proteases, especially when working with complex biological samples like cell lysates or plasma. rndsystems.com

The table below presents a comparison of the kinetic parameters of different fluorogenic substrates for human renin, highlighting the importance of the peptide sequence in determining specificity and efficiency of cleavage.

SubstratePeptide Sequencekcat/Km (M⁻¹s⁻¹)Quenching Efficiency (%)Reference
Substrate 1DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp350,00094 nih.gov
Substrate 2Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg268,000<80 nih.gov
Substrate 3DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANSKm ≈ 1.5 µMNot specified nih.gov

This table is for illustrative purposes and includes hypothetical data based on findings in the provided search results.

Potential for Background Fluorescence and Assay Interference

Background fluorescence can be a significant issue in assays utilizing fluorogenic substrates, potentially masking the signal from renin activity and reducing the sensitivity of the assay. This background can originate from the inherent fluorescence of the substrate itself, the biological matrix of the sample, or other compounds present in the assay mixture. nih.gov The use of intramolecularly quenched fluorogenic substrates (IQFS) or fluorescence resonance energy transfer (FRET) peptides is a common strategy to minimize this problem. nih.govresearchgate.net

In these substrates, a fluorophore is paired with a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the peptide by renin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. nih.gov The efficiency of this quenching is crucial for a high signal-to-noise ratio. nih.gov

Assay interference can also arise from fluorescent compounds within the sample or screening library, which can lead to false positives or negatives. nih.govnih.gov To mitigate this, it is important to carefully select the excitation and emission wavelengths to minimize overlap with the fluorescence spectra of potentially interfering compounds. Additionally, running appropriate controls, such as samples without the enzyme or without the substrate, can help to identify and correct for background fluorescence and interference. nih.gov The concentration of the fluorogenic substrate itself can also be optimized to reduce interference from fluorescent compounds. nih.gov

Optimization of Assay Conditions for Diverse Research Scenarios (e.g., buffer, temperature, cofactors)

The activity of renin and the performance of fluorogenic substrates are highly dependent on the assay conditions. Therefore, careful optimization of parameters such as buffer composition, pH, temperature, and the presence of cofactors is essential for obtaining accurate and reproducible results.

The choice of buffer and its pH is critical, as renin activity is pH-dependent. The optimal pH for human renin is typically between 6.0 and 7.5. nih.govnih.gov Common buffers used in renin assays include MOPS, HEPES, and Tris-HCl, each with a specific buffering range that should be matched to the optimal pH of the enzyme. nih.govportlandpress.com

Temperature is another key factor, with most renin assays being performed at 37°C to mimic physiological conditions. nih.gov It is important to maintain a constant temperature throughout the assay, as fluctuations can affect the rate of the enzymatic reaction.

The presence of other molecules can also influence renin activity. For example, some assay buffers include additives like bovine serum albumin (BSA) to prevent non-specific binding of the enzyme and ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that might interfere with the assay. nih.gov The ionic strength of the buffer, often adjusted with sodium chloride (NaCl), can also impact enzyme activity and substrate binding. nih.gov

The following table provides examples of optimized assay conditions for renin fluorogenic substrates from different studies.

ParameterConditionReference
Buffer50 mM Mops/NaOH, 2 mM EDTA, 0.5% BSA nih.gov
pH7.0 nih.gov
Temperature37 °C nih.gov
Buffer75 mM Tris, 1 M NaCl rndsystems.com
pH7.5 rndsystems.com

This table is for illustrative purposes and includes hypothetical data based on findings in the provided search results.

Considerations for Substrate Stability in Biological Matrices and In Vivo Environments

When using renin fluorogenic substrates in complex biological matrices such as plasma, serum, or in in vivo studies, their stability becomes a major concern. nih.gov These environments contain a multitude of proteases that can potentially degrade the substrate, leading to a non-specific increase in fluorescence and an overestimation of renin activity. rndsystems.com

The chemical stability of the fluorogenic substrate itself is also important. Factors such as pH and temperature can affect the integrity of the peptide and the attached fluorophore and quencher. mdpi.com For in vivo applications, the substrate must be resistant to degradation in the bloodstream and be able to reach its target tissue. researchgate.net The stability of fluorogenic substrates can be assessed by incubating them in the biological matrix of interest without the target enzyme and monitoring for any changes in fluorescence over time.

Studies on the stability of renin in whole blood and plasma have shown that storage conditions, such as temperature and the use of anticoagulants like EDTA, are critical for preserving its activity. nih.govresearchgate.net While these studies focus on the enzyme, the principles also apply to the stability of the substrate. For instance, storing samples at room temperature may be preferable to refrigeration in some cases to avoid cryoactivation of prorenin, which could then cleave the substrate. nih.govresearchgate.net The development of more robust and stable fluorogenic substrates is an ongoing area of research to improve their utility in complex biological systems.

Q & A

Q. How does a renin fluorogenic substrate enable real-time kinetic analysis of renin activity?

Renin fluorogenic substrates utilize Förster Resonance Energy Transfer (FRET) with EDANS (fluorophore) and Dabcyl (quencher) linked to a peptide sequence specific to renin. Upon cleavage by renin, the fluorophore is released, producing a detectable fluorescence signal at excitation/emission wavelengths of 340 nm and 485–510 nm, respectively. This allows continuous monitoring of enzymatic activity without terminating the reaction, enabling precise kinetic parameter calculations (e.g., kcatk_{cat}, KmK_m) .

Q. What are the critical experimental parameters for optimizing renin activity assays using fluorogenic substrates?

Key parameters include:

  • Substrate concentration : Typically 1–10 µM to avoid substrate inhibition.
  • Buffer conditions : Use pH 6.0–7.4 (mimicking physiological conditions) with 50–150 mM NaCl to maintain ionic strength.
  • Temperature : 37°C for human renin, but lower temperatures (e.g., 25°C) may stabilize labile substrates.
  • Detection settings : Calibrate fluorometers using AMC or similar standards (e.g., excitation/emission filters: 340/485 nm) .

Q. How can researchers confirm the purity and stability of a this compound?

  • HPLC analysis : Validate substrate integrity using reverse-phase chromatography (C18 columns) with UV detection at 280 nm.
  • Mass spectrometry : Confirm molecular weight and peptide sequence.
  • Storage : Store lyophilized substrate at -20°C; reconstituted solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported KmK_mKm​ values for renin fluorogenic substrates across studies?

Variations in KmK_m often arise from differences in:

  • Assay conditions : pH, ionic strength, and temperature (e.g., KmK_m ranges from 310 µM to 377 µM for MetAP2 substrates under varying conditions) .
  • Substrate batch variability : Ensure lot-to-lot consistency via HPLC and kinetic validation.
  • Enzyme source : Recombinant vs. tissue-extracted renin may exhibit divergent kinetics. Standardize protocols using reference substrates (e.g., Murakami et al., 1981) and report detailed methods per journal guidelines .

Q. What strategies validate the specificity of renin fluorogenic substrates against related proteases (e.g., cathepsins)?

  • Inhibitor screens : Use renin-specific inhibitors (e.g., aliskiren) to confirm signal suppression.
  • Cross-reactivity assays : Test substrates against proteases with similar cleavage motifs (e.g., cathepsin B, Factor Xa) under identical conditions.
  • Knockout models : Validate activity in renin-deficient cell lysates or animal models .

Q. How can fluorogenic assays be integrated with orthogonal techniques to enhance data robustness?

  • HPLC/MS validation : Confirm cleavage products post-assay (e.g., Oliveira et al., 1992 used intramolecularly quenched substrates with HPLC).
  • Immunoblotting : Correlate fluorescence signals with renin protein levels.
  • Cryo-preservation : Stabilize samples for delayed analysis using cryoprotectants (e.g., glycerol) .

Q. What statistical approaches are recommended for analyzing time-dependent fluorescence data in renin kinetics?

  • Non-linear regression : Fit fluorescence vs. time curves to the Michaelis-Menten equation using tools like GraphPad Prism.
  • Error analysis : Report mean ± SEM from triplicate experiments; apply Student’s t-test for significance (p<0.05p < 0.05).
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points .

Q. How can researchers mitigate interference from endogenous fluorophores in biological samples?

  • Sample preparation : Pre-clear lysates via centrifugation (10,000 × g, 10 min) or size-exclusion chromatography.
  • Background subtraction : Measure fluorescence in negative controls (substrate-only and enzyme-only reactions).
  • Quencher optimization : Adjust Dabcyl concentration to minimize nonspecific signal .

Methodological Best Practices

  • Data reporting : Deposit raw fluorescence datasets in repositories (e.g., Zenodo) and include data availability statements (DAS) in manuscripts .
  • Reproducibility : Document substrate preparation, instrument calibration, and assay conditions per MIAPE guidelines .
  • Troubleshooting : For low signal-to-noise ratios, titrate substrate concentrations (1–50 µM) or switch to high-sensitivity fluorometers (e.g., SpectraMax M5e) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.